Antimicrobial Activity: Triazole derivatives have demonstrated potent antimicrobial activity. [, ] This compound could be screened against various bacterial and fungal strains to explore its potential as an antimicrobial agent.
Central Nervous System Disorders: Pyrrolidine derivatives are known to exhibit activity in the central nervous system. [] It would be worthwhile to investigate this compound's potential for treating neurological disorders.
Relevance: This compound shares the core 4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl moiety with (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol. The presence of different polymorphs highlights the impact of conformational variations on molecular properties, a factor potentially relevant to the target compound as well [].
Compound Description: This series of compounds was synthesized and characterized using various spectroscopic methods like 1H NMR and IR. Preliminary biological evaluations suggest potential antimicrobial activities for these compounds. Further research is underway to explore their specific biological targets and mechanisms of action [].
Relevance: While structurally distinct from (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol, this group of compounds shares the 4H-1,2,4-triazol-3-yl moiety. This shared feature highlights the versatility of this chemical group in constructing diverse molecules with potential biological activities [].
Relevance: This compound features a pyrrolidine ring system, albeit with different substitutions, similar to (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol. The challenges faced during its development highlight critical factors like metabolic stability and pharmacokinetic properties that need consideration when designing drugs based on similar structural motifs [].
Compound Description: This compound is a dual orexin receptor antagonist (DORA) developed through structural optimization efforts. It exhibits improved in vivo efficacy compared to compound 6, overcoming some of the limitations of the previous compound [].
Relevance: This compound represents a successful optimization of compound 6 and shares the pyrrolidine core with (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol. The improvements seen in its properties demonstrate how targeted modifications can enhance the drug-likeness of molecules with similar scaffolds [].
5. 2 complex (1) (where L1 = 1,10-phenanthroline and L2 = N,N-dimethyl-2-{5-[(pyrrolidin-1-ylsulfonyl)methyl]-1H-indol-3-yl}ethanamine (almotriptan) in a 1:1 molar ratio)
Compound Description: This cobalt complex exhibits DNA binding and cleavage properties, indicating potential as a chemotherapeutic agent [].
Relevance: This complex highlights the incorporation of a pyrrolidine ring within a larger structure possessing biological activity. This structural feature is also present in (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol, suggesting the potential for this scaffold in various medicinal chemistry applications [].
Compound Description: This compound was identified as an impurity during the synthesis of tebuconazole, a widely used fungicide. Understanding its formation provides valuable insights into the reaction mechanism and potential side reactions during tebuconazole production [].
Relevance: This compound contains the 4H-1,2,4-triazol-4-yl moiety, highlighting the prevalence of this heterocyclic system in various chemical contexts. Although the substitution pattern differs from (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol, it emphasizes the broad utility of this heterocycle in different chemical syntheses [].
Compound Description: This compound was identified as an impurity in tebuconazole synthesis. Its presence, along with the other identified impurity, offers insights into the reaction pathway and potential side product formation during tebuconazole manufacturing [].
Relevance: This compound shares the 1H-1,2,4-triazol-1-yl moiety with (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol. Despite different substitutions, the presence of this shared structural motif underscores its occurrence in diverse chemical reactions and highlights the importance of controlling reaction conditions to minimize impurity formation [].
3-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]pyrazine-2-carbonitrile, 4-(4-fluorophenyl)-5-methyl-N-(2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide,({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine,N,N-dimethyl-6-[(5-phenyl-1,3-oxazol-2-yl)methyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine,4-phenyl-1-[6-(pyrrolidin-1-yl)-9H-purin-9-yl]butan-2-ol, 2-(3-fluorophenyl)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl}pyrrolidine, and 2,6,6-trimethyl-N-({2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}methyl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine
Compound Description: These compounds were identified as exogenous activators of GPR17, a G protein-coupled receptor highly expressed in the liver and kidney. This discovery sheds light on the potential roles of GPR17 in these organs and may lead to new therapeutic targets for related diseases [].
Relevance: While structurally diverse, the discovery of these compounds as GPR17 activators highlights the potential of small molecules containing heterocyclic rings, like the triazole ring present in (3R,4R)-4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidin-3-ol, to modulate GPCR activity []. This finding suggests a possible avenue for exploring the target compound's interaction with GPCRs and its potential therapeutic applications.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.